Cas no 1007346-33-9 (4-Bromo-1H-pyrazole-5-carbaldehyde)

4-Bromo-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its key structural features—a reactive aldehyde group and a bromine substituent—enable selective functionalization, making it valuable for constructing complex molecules. The pyrazole core offers stability and diverse reactivity, while the bromine atom facilitates cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The aldehyde group serves as a handle for further derivatization, including condensation or reduction reactions. This compound is particularly useful in medicinal chemistry for developing biologically active scaffolds. Its high purity and well-defined reactivity profile ensure reproducibility in synthetic applications.
4-Bromo-1H-pyrazole-5-carbaldehyde structure
1007346-33-9 structure
Product Name:4-Bromo-1H-pyrazole-5-carbaldehyde
CAS No:1007346-33-9
MF:C4H3BrN2O
MW:174.983419656754
CID:1077297
PubChem ID:2782154
Update Time:2025-05-23

4-Bromo-1H-pyrazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1H-pyrazole-5-carbaldehyde
    • 4-Bromo-1H-pyrazole-3-carbaldehyde
    • 4-bromo-1H-Pyrazole-5-carboxaldehyde
    • [3] 3-Bromo-5-hexylthiophene
    • 2-(hexyl)-4-bromo thiophene
    • 2-hexyl-4-bromothiophene
    • 3-bromo-5-hexylthiophene
    • 4-bromo-2H-pyrazole-3-carbaldehyde
    • 4-bromo-2H-pyrazole-3-carboxaldehyde
    • AG-E-04507
    • CTK4C8896
    • KB-189751
    • SureCN3870570
    • Thiophene,4-bromo-2-hexyl-
    • 4-Bromo-5-formyl-1H-pyrazole
    • AKOS015835028
    • MFCD00105294
    • AS-8920
    • AC-28847
    • DB-316257
    • DB-008375
    • 1007346-33-9
    • 1H-Pyrazole-5-carboxaldehyde,4-bromo-
    • PS-4498
    • CS-0108770
    • 4-Bromo-1H-pyrazole-3-carboxaldehyde
    • AKOS025394601
    • EN300-216079
    • F13682
    • SY030823
    • 1H-Pyrazole-3-carboxaldehyde, 4-bromo-
    • AMY12100
    • 287917-97-9
    • 4-bromo-pyrazole-3-carboxaldehyde
    • 4-Bromopyrazole-3-carbaldehyde
    • SCHEMBL612616
    • UWGFONONBAIDAF-UHFFFAOYSA-N
    • AKOS006229482
    • Inchi: 1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7)
    • InChI Key: UWGFONONBAIDAF-UHFFFAOYSA-N
    • SMILES: BrC1C=NNC=1C=O

Computed Properties

  • Exact Mass: 173.94288g/mol
  • Monoisotopic Mass: 173.94288g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 98
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 174.98g/mol
  • XLogP3: 0.7
  • Topological Polar Surface Area: 45.8Ų

4-Bromo-1H-pyrazole-5-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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1007346-33-9 97%
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Additional information on 4-Bromo-1H-pyrazole-5-carbaldehyde

4-Bromo-1H-pyrazole-5-carbaldehyde: A Comprehensive Overview

4-Bromo-1H-pyrazole-5-carbaldehyde, also known by its CAS number 1007346-33-9, is a heterocyclic compound with significant potential in various fields of organic chemistry. This compound belongs to the class of pyrazole derivatives, which are widely studied for their unique electronic properties and versatile applications. The presence of a bromine atom and an aldehyde group in its structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Recent advancements in synthetic chemistry have highlighted the importance of 4-Bromo-1H-pyrazole-5-carbaldehyde as a key building block for constructing bioactive compounds. Researchers have demonstrated its utility in the development of novel kinase inhibitors, which are critical for targeting specific enzymes involved in disease pathways. For instance, studies published in 2023 have shown that derivatives of this compound exhibit potent inhibitory activity against protein kinases associated with cancer progression, making it a promising candidate for anticancer drug discovery.

The structural versatility of 4-Bromo-1H-pyrazole-5-carbaldehyde lies in its ability to undergo various functional group transformations. The aldehyde group can be readily converted into other functionalities such as amides, esters, or ethers, enabling the creation of diverse chemical libraries. Additionally, the bromine atom serves as an excellent leaving group, facilitating substitution reactions that are essential for constructing complex molecular architectures.

From a synthetic perspective, 4-Bromo-1H-pyrazole-5-carbaldehyde is typically prepared via multicomponent reactions or through stepwise synthesis involving pyrazole intermediates. Recent optimizations in these methods have improved the yield and purity of the compound, making it more accessible for large-scale applications. For example, a 2023 study reported a one-pot synthesis route that significantly reduces reaction time and enhances product quality.

In terms of applications, 4-Bromo-1H-pyrazole-5-carbaldehyde has found use in materials science as well. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalysis and sensor technology. Furthermore, its photochemical properties make it a candidate for applications in optoelectronic materials.

Looking ahead, the continued exploration of 4-Bromo-1H-pyrazole-5-carbaldehyde is expected to unlock new avenues in drug discovery and materials science. Its unique combination of reactivity and stability positions it as a valuable tool for chemists seeking to design innovative solutions to complex problems.

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